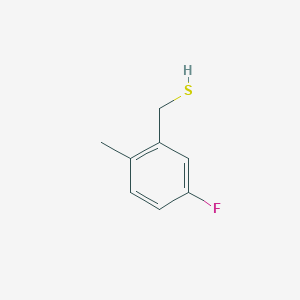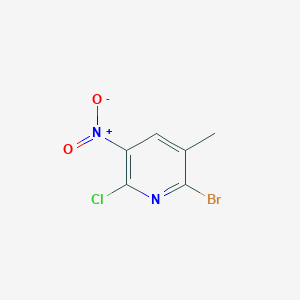
3-Iodo-4-(1-phenylethoxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(1-phenylethoxy)oxolane is an organic compound with the molecular formula C₁₂H₁₅IO₂ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom, a phenylethoxy group, and an oxolane ring. It is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(1-phenylethoxy)oxolane typically involves the iodination of a precursor compound containing the oxolane ring and the phenylethoxy group. The reaction conditions often include the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-(1-phenylethoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the oxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .
Applications De Recherche Scientifique
3-Iodo-4-(1-phenylethoxy)oxolane has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenylethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-4-(1-methylethoxy)oxolane
- 3-Iodo-4-(1-ethylethoxy)oxolane
- 3-Iodo-4-(1-propylethoxy)oxolane
Uniqueness
3-Iodo-4-(1-phenylethoxy)oxolane is unique due to the presence of the phenylethoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with aromatic systems and hydrophobic environments, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H15IO2 |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
3-iodo-4-(1-phenylethoxy)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |
Clé InChI |
QIOQAXUZTMLKMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2COCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)

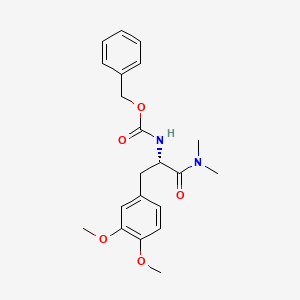
![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
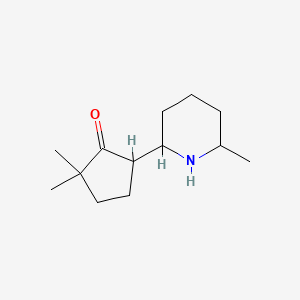
![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)
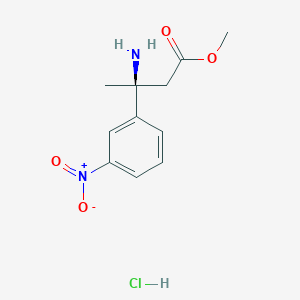
![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)


